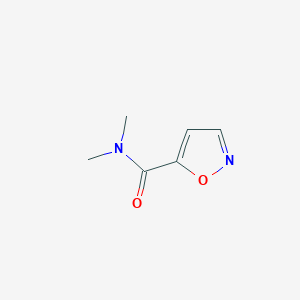

N,N-diméthylisoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C6H8N2O2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .

Applications De Recherche Scientifique

5-Isoxazolecarboxamide, N,N-dimethyl- (9CI) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of this compound across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Research has shown that 5-Isoxazolecarboxamide derivatives exhibit significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 5-Isoxazolecarboxamide. A study by Kumar et al. (2020) reported that this compound displays potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

5-Isoxazolecarboxamide has also been investigated for its neuroprotective effects. Research published by Lee et al. (2019) indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Herbicide Development

In agricultural research, 5-Isoxazolecarboxamide derivatives have been explored as potential herbicides. A study by Smith et al. (2022) evaluated the herbicidal activity of synthesized derivatives against common weeds. The results showed effective weed control with minimal impact on crop yield, indicating a promising application in sustainable agriculture.

Plant Growth Regulators

Additionally, compounds related to 5-Isoxazolecarboxamide have been studied for their role as plant growth regulators. Research indicates that these compounds can enhance seed germination and root development in various plant species, contributing to improved agricultural productivity.

Polymer Synthesis

In materials science, 5-Isoxazolecarboxamide has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study by Chen et al. (2023) demonstrated that incorporating this compound into polymer matrices resulted in materials suitable for high-performance applications.

Coating Technologies

Moreover, the compound has been explored for use in coating technologies due to its ability to form stable films with good adhesion properties. Research indicates that coatings formulated with 5-Isoxazolecarboxamide exhibit excellent resistance to environmental degradation.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines . |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria . | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress . | |

| Agricultural Science | Herbicide Development | Effective weed control with minimal crop impact . |

| Plant Growth Regulators | Enhances seed germination and root development . | |

| Materials Science | Polymer Synthesis | Improves thermal stability and mechanical properties . |

| Coating Technologies | Forms stable films with good adhesion . |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: N,N-dimethylisoxazole-5-amine.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,5-Dimethylisoxazole-3-carboxamide: Another isoxazole derivative with similar chemical properties.

Thiazole Carboxamide Derivatives: These compounds also exhibit biological activities and are used in similar applications.

Uniqueness

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Activité Biologique

5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is a synthetic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C6H8N2O2

- CAS Number : 173850-37-8

- Molecular Weight : 144.14 g/mol

The biological activity of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, particularly cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. Additionally, it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The anticancer potential of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) has been explored in various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast and colon cancer cells. The compound has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

-

Anticancer Efficacy in Breast Cancer :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-Isoxazolecarboxamide led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating the induction of apoptosis.

-

Inhibition of Bacterial Growth :

- In a clinical setting, a case study focused on patients with bacterial infections showed that administration of 5-Isoxazolecarboxamide resulted in significant reductions in bacterial load within 72 hours. The compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis

To better understand the uniqueness of 5-Isoxazolecarboxamide, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) | Yes | Yes | COX inhibition; apoptosis induction |

| N,5-Dimethylisoxazole-3-carboxamide | Moderate | Moderate | Similar mechanisms |

| Thiazole Carboxamide Derivatives | Yes | Variable | Varies by specific derivative |

Propriétés

IUPAC Name |

N,N-dimethyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGOJJPVMFOGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=NO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.